4-{[(3-fluorophenyl)carbamoyl]amino}-N-(2-phenylethyl)benzenesulfonamide
Description
1-(3-FLUOROPHENYL)-3-{4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}UREA is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group and a phenylethylsulfamoyl group attached to a urea backbone. Its unique structure imparts specific chemical properties that make it valuable for various applications.
Properties
Molecular Formula |
C21H20FN3O3S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-3-[4-(2-phenylethylsulfamoyl)phenyl]urea |
InChI |
InChI=1S/C21H20FN3O3S/c22-17-7-4-8-19(15-17)25-21(26)24-18-9-11-20(12-10-18)29(27,28)23-14-13-16-5-2-1-3-6-16/h1-12,15,23H,13-14H2,(H2,24,25,26) |
InChI Key |
AYMHWPNXEKFHDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-FLUOROPHENYL)-3-{4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}UREA typically involves multi-step organic reactions. One common method includes the reaction of 3-fluoroaniline with phenyl isocyanate to form the intermediate 1-(3-fluorophenyl)urea. This intermediate is then reacted with 4-(2-phenylethylsulfamoyl)phenyl isocyanate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(3-FLUOROPHENYL)-3-{4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
1-(3-FLUOROPHENYL)-3-{4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}UREA has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-FLUOROPHENYL)-3-{4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}UREA involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the sulfamoyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-FLUOROPHENYL)-3-(4-METHYLPHENYL)UREA: Similar structure but with a methyl group instead of the phenylethylsulfamoyl group.
1-(3-FLUOROPHENYL)-3-(4-CHLOROPHENYL)UREA: Contains a chlorophenyl group instead of the phenylethylsulfamoyl group.
Uniqueness
1-(3-FLUOROPHENYL)-3-{4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}UREA is unique due to the presence of both the fluorophenyl and phenylethylsulfamoyl groups. This combination imparts distinct chemical properties, such as enhanced binding affinity and specific reactivity, making it valuable for various applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
